1-(4-Isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
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Overview
Description
1-(4-Isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid is an organic compound with a complex structure, featuring both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from simpler organic molecules One common approach is to use a Friedel-Crafts acylation reaction to introduce the isopropyl and methyl groups onto a benzene ring, followed by cyclization to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-3-methylphenol: Shares the isopropyl and methyl groups on the aromatic ring but lacks the pyrrolidine and carboxylic acid components.
5-Oxo-3-pyrrolidinecarboxylic acid: Contains the pyrrolidine ring and carboxylic acid but lacks the aromatic substituents.
Uniqueness
1-(4-Isopropyl-3-methylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-9(2)13-5-4-12(6-10(13)3)16-8-11(15(18)19)7-14(16)17/h4-6,9,11H,7-8H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFSDPROQSETID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC(CC2=O)C(=O)O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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